molecular formula C24H25N3O6 B2656582 N-(2,4-dimethoxyphenyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide CAS No. 872857-48-2

N-(2,4-dimethoxyphenyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide

Cat. No. B2656582
M. Wt: 451.479
InChI Key: NRNKBJOVIKWWCY-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide is a useful research compound. Its molecular formula is C24H25N3O6 and its molecular weight is 451.479. The purity is usually 95%.
BenchChem offers high-quality N-(2,4-dimethoxyphenyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,4-dimethoxyphenyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antifungal Agents

  • Broad-Spectrum Antifungal Activity: Derivatives of 2-(2-oxo-morpholin-3-yl)-acetamide, including compounds with structural similarities to N-(2,4-dimethoxyphenyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide, have been identified as potent fungicidal agents against various fungal species, including Candida and Aspergillus species. Modifications to improve plasmatic stability without compromising antifungal efficacy have been explored, leading to compounds with both in vitro and in vivo antifungal activities (Bardiot et al., 2015).

Antimicrobial Evaluation

  • Antimicrobial and Hemolytic Activity: Morpholine and acetamide derivatives have shown promising results in antimicrobial screening. A study on 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides demonstrated significant activity against various microbial species, with particular compounds showing potency comparable to reference standards. This research underscores the potential of morpholine-acetamide derivatives in developing new antimicrobial agents (Gul et al., 2017).

Antinociceptive Effect

  • σ1 Receptor Ligands with Antinociceptive Effect: The design and synthesis of compounds such as 2-(3,4-dichlorophenoxy)-N-(2-morpholin-4-ylethyl)acetamide have highlighted the role of σ1 receptors in modulating pain. These compounds exhibit high affinity for σ1 receptors and selective antinociceptive effects, showcasing their potential in treating inflammatory pain (Navarrete-Vázquez et al., 2016).

Antitumor Activity

  • Antitumor Properties: Research on N-(5-R-benzyl-1,3-thiazol-2-yl)-2-morpholin-4-yl-2-oxoacetamides has demonstrated promising antitumor activities, indicating the potential of morpholine-acetamide derivatives as anticancer agents. The evaluation of these compounds has suggested that they are worthy of further investigation for their anticancer properties (Horishny et al., 2020).

Chemical Synthesis

  • Synthetic Utility in Heterocyclic Construction: Compounds bearing morpholine and acetamide functionalities have been utilized in the synthesis of complex heterocyclic structures. These findings highlight the versatility of such derivatives in organic synthesis, enabling the construction of novel compounds with potential biological activities (Thomas et al., 2004).

properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O6/c1-31-16-7-8-19(21(13-16)32-2)25-24(30)23(29)18-14-27(20-6-4-3-5-17(18)20)15-22(28)26-9-11-33-12-10-26/h3-8,13-14H,9-12,15H2,1-2H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRNKBJOVIKWWCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCOCC4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-dimethoxyphenyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide

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